Cyclohexylamine hydrochloride

Reversed-phase liquid chromatography Peptide separations Mobile phase additives

Select cyclohexylamine hydrochloride—not the freebase—when your workflow demands solid-state handling precision, aqueous solubility (83 g/100 mL), and regulatory-grade identity as Glipizide EP Impurity B. Unlike volatile liquid cyclohexylamine (CAS 108-91-8), this crystalline HCl salt enables exact gravimetric stock solution preparation with zero odor exposure. For HPLC peptide separations, it delivers superior resolution over triethylamine—without pre-use distillation. Insist on ≥98% purity with full NMR identity confirmation to ensure batch release compliance.

Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
CAS No. 4998-76-9
Cat. No. B1583071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylamine hydrochloride
CAS4998-76-9
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[NH3+].[Cl-]
InChIInChI=1S/C6H13N.ClH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H
InChIKeyZJUGSKJHHWASAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylamine Hydrochloride (CAS 4998-76-9) — Properties and Industrial Profile for Sourcing Decisions


Cyclohexylamine hydrochloride (CAS 4998-76-9) is the hydrochloride salt of cyclohexylamine (CHA), a primary aliphatic amine derived from cyclohexane [1]. It exists as a white to almost white crystalline solid with a melting point of 207°C, a boiling point of 306°C (at 5 mmHg), and a water solubility of 83 g/100 mL at 17°C [2]. The compound serves as a versatile intermediate in the synthesis of pharmaceuticals (including anti-inflammatory and antihypertensive agents), agrochemicals, rubber vulcanization accelerators, corrosion inhibitors, and surfactants . The hydrochloride form is specifically selected in industrial and research settings for its solid-state handling advantages, reduced volatility compared to the free amine, and its high aqueous solubility that facilitates use in aqueous formulations and reaction media .

Why Cyclohexylamine Freebase or Other Amine Salts Cannot Replace Cyclohexylamine Hydrochloride in Critical Applications


Cyclohexylamine hydrochloride cannot be interchangeably substituted with cyclohexylamine freebase (CAS 108-91-8) or with other amine hydrochloride salts (e.g., dicyclohexylamine hydrochloride, morpholine hydrochloride) without compromising specific performance parameters. The freebase is a colorless liquid with a strong fishy odor and a boiling point of 134.5°C, presenting fundamentally different physical handling requirements and volatility profiles compared to the solid hydrochloride salt [1][2]. In chromatographic applications where amine additives are employed, cyclohexylamine has demonstrated quantifiably superior peptide separation performance compared to triethylamine, while requiring no pre-use purification — a documented operational advantage that does not extend to structurally distinct amines such as morpholine or piperidine [3]. Furthermore, in pharmaceutical quality control contexts, cyclohexylamine hydrochloride is specifically designated as Glipizide EP Impurity B, a regulatory identity that cannot be fulfilled by freebase or alternative amine salts . The quantitative and functional evidence presented below demonstrates that substitution introduces measurable differences in solubility, volatility, chromatographic performance, and regulatory compliance.

Cyclohexylamine Hydrochloride — Quantified Differential Performance Versus Closest Analogs and Alternatives


Cyclohexylamine vs Triethylamine — Superior Peptide Separation and Elimination of Pre-Use Purification in Reversed-Phase HPLC

In reversed-phase liquid chromatography for peptide separations, cyclohexylamine as a mobile phase additive produced greatly improved separation compared with phosphate buffer, and critically did not require purification before use, whereas triethylamine required distillation before clean chromatograms could be obtained [1]. This represents a direct operational efficiency gain and a reduction in background interference.

Reversed-phase liquid chromatography Peptide separations Mobile phase additives Silanol masking

Cyclohexylamine Hydrochloride vs Freebase — 73°C Higher Melting Point and Reduced Volatility Enable Solid-Phase Handling

Cyclohexylamine hydrochloride is a solid at ambient temperature with a melting point of 207°C, whereas the freebase cyclohexylamine is a liquid with a melting/freezing point of -17.7°C and a boiling point of 134.5°C [1][2]. The solid hydrochloride form exhibits reduced volatility and eliminates the handling challenges associated with volatile, odorous liquid amines .

Physical properties Formulation Handling safety Weighing accuracy

Cyclohexylamine Hydrochloride vs Freebase — 83 g/100 mL Aqueous Solubility Enables Aqueous Formulation and Reaction Media Compatibility

Cyclohexylamine hydrochloride exhibits a water solubility of 83 g/100 mL at 17°C, making it highly suitable for aqueous formulations, analytical studies, and water-based reaction media . While cyclohexylamine freebase is also miscible with water, the hydrochloride salt provides this high solubility in a stable, non-volatile solid form that can be accurately weighed and dissolved without the odor and volatility concerns of the freebase [1][2].

Solubility Aqueous formulations Reaction media Analytical sample preparation

Cyclohexylamine Hydrochloride as Glipizide EP Impurity B — Regulatory Identity Precludes Generic Substitution

Cyclohexylamine hydrochloride is officially designated as Glipizide EP Impurity B under the European Pharmacopoeia monograph for the antidiabetic drug glipizide . This regulatory designation mandates the use of cyclohexylamine hydrochloride specifically for impurity profiling, method validation, and batch release testing of glipizide active pharmaceutical ingredient and finished dosage forms. Neither cyclohexylamine freebase nor other amine salts satisfy this regulatory requirement .

Pharmaceutical impurities Reference standards Quality control Regulatory compliance Glipizide

Cyclohexylamine Hydrochloride as Cyclamate Metabolite — Standardized Form for Toxicological and Metabolic Studies

Cyclohexylamine hydrochloride has been extensively employed as the standardized test substance in long-term and multigeneration toxicity studies evaluating the safety of the artificial sweetener cyclamate, of which cyclohexylamine is the principal mammalian metabolite [1][2]. In a 2-year multigeneration feeding study in rats, cyclohexylamine hydrochloride was administered at dosages of 15, 50, 100, and 150 mg/kg/day to establish dose-response relationships for histopathological endpoints [3]. The hydrochloride salt form was selected for these studies to ensure precise dietary admixture dosing, consistent bioavailability, and to avoid the confounding effects of volatile freebase amine loss during feed preparation.

Toxicology Metabolism Food safety Cyclamate In vivo studies

Cyclohexylamine Hydrochloride — Supplier-Reported Purity of ≥98.0% (Nitrogen Analysis) Supports Analytical and Synthetic Reproducibility

Commercial suppliers including TCI Chemicals specify cyclohexylamine hydrochloride with a purity of >98.0% as determined by nitrogen analysis (titration) and NMR confirmation of structure . Thermo Scientific Chemicals offers the compound at 99% purity . While purity data for closely related salts such as dicyclohexylamine hydrochloride are not uniformly reported with the same analytical rigor across public vendor documentation, the availability of cyclohexylamine hydrochloride at this defined purity level supports its use as a reliable synthetic building block and analytical reference material .

Purity specification Quality control Synthetic intermediate Analytical standard

Cyclohexylamine Hydrochloride — Evidence-Based Selection Criteria for Research and Industrial Procurement


Reversed-Phase HPLC Mobile Phase Additive for Peptide Separations — Replacement of Triethylamine

Analytical laboratories performing peptide separations via reversed-phase HPLC should select cyclohexylamine hydrochloride as the mobile phase amine additive. Evidence demonstrates that cyclohexylamine provides greatly improved separation quality compared with phosphate buffer and, unlike triethylamine, requires no distillation before use to obtain clean chromatograms [1]. This translates to reduced solvent consumption, shorter workflow time, and improved baseline stability. The hydrochloride salt offers the added advantage of solid-state handling and precise gravimetric preparation of mobile phase additive stock solutions, eliminating the volumetric imprecision and odor exposure associated with liquid amine handling .

Pharmaceutical Quality Control — Glipizide EP Impurity B Reference Standard Procurement

Quality control laboratories performing impurity profiling of glipizide active pharmaceutical ingredient or finished dosage forms must procure cyclohexylamine hydrochloride specifically, as it is the officially designated Glipizide EP Impurity B under the European Pharmacopoeia [1]. Substitution with cyclohexylamine freebase or any other amine salt would render analytical data non-compliant with regulatory requirements and potentially invalid for batch release testing. Procurement specifications should require a minimum purity of ≥98.0%, with certificate of analysis confirming identity by NMR and purity by nitrogen analysis .

Toxicology and Metabolism Studies — Cyclamate Metabolite Research

Researchers investigating the toxicological profile or metabolic fate of the artificial sweetener cyclamate should utilize cyclohexylamine hydrochloride as the standardized test substance. Chronic and multigeneration rodent studies have established no-untoward-effect levels at approximately 30 mg/kg/day (13-week studies) and characterized dose-response relationships at 15-150 mg/kg/day over 2-year feeding studies using the hydrochloride salt [1]. The solid hydrochloride form enables precise dietary admixture dosing and prevents volatilization losses that would confound dose accuracy if the freebase were used. Use of the hydrochloride salt ensures that research findings can be directly compared to the established toxicological literature.

Synthetic Organic Chemistry — Amine Intermediate in Aqueous or Protic Reaction Media

Synthetic chemists requiring a cyclohexylamine building block for reactions conducted in aqueous or protic solvent systems should select the hydrochloride salt. The compound offers a water solubility of 83 g/100 mL at 17°C, enabling homogeneous reaction conditions without the need for co-solvents in many aqueous transformations [1]. As a solid with a melting point of 207°C, it can be accurately weighed on standard analytical balances, improving stoichiometric control compared to the liquid freebase . The hydrochloride form is particularly advantageous in reactions where the amine must be protected or liberated in situ, providing a stable, non-volatile storage form that can be neutralized as needed to generate the free amine .

Technical Documentation Hub

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